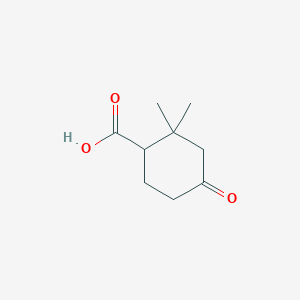

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSQDCPBCNZMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680559 | |

| Record name | 2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4029-26-9 | |

| Record name | 2,2-Dimethyl-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is strategically designed around a pivotal Robinson annulation reaction to construct the core cyclohexanone framework, followed by a controlled oxidation to yield the target keto-acid. This document offers in-depth mechanistic insights, detailed experimental protocols, and critical analysis of reaction parameters, tailored for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance and Synthetic Overview

This compound possesses a unique trifunctionalized scaffold, incorporating a quaternary dimethyl center, a ketone, and a carboxylic acid. This distinct arrangement of functional groups makes it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. The gem-dimethyl group can impart steric hindrance and improve metabolic stability in drug candidates, while the ketone and carboxylic acid moieties offer versatile handles for further chemical transformations.

The synthetic strategy detailed herein follows a two-stage approach:

-

Stage 1: Robinson Annulation. The synthesis commences with the construction of a 4,4-dimethylcyclohex-2-en-1-one intermediate via the Robinson annulation. This powerful ring-forming reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation[1].

-

Stage 2: Oxidative Cleavage. The subsequent step involves the oxidative cleavage of the double bond within the cyclohexenone ring to generate the desired carboxylic acid functionality at the C1 position and retain the ketone at C4.

This guide will elucidate the mechanistic underpinnings of each step, provide detailed experimental procedures, and discuss the critical parameters that ensure high yield and purity of the final product.

Mechanistic Deep Dive: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Stage 1: The Robinson Annulation

The Robinson annulation is a cornerstone of six-membered ring synthesis in organic chemistry[1][2][3]. The reaction proceeds in a tandem fashion, initiated by a Michael addition, which is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This is immediately followed by an intramolecular aldol condensation[4].

For the synthesis of the 4,4-dimethylcyclohex-2-en-1-one intermediate, the logical precursors are isobutyraldehyde (as the source of the gem-dimethyl group) and methyl vinyl ketone (MVK)[5].

The key mechanistic steps are as follows:

-

Enolate Formation: In the presence of a base, isobutyraldehyde is deprotonated at the α-carbon to form a nucleophilic enolate.

-

Michael Addition: The enolate attacks the β-carbon of methyl vinyl ketone, a classic Michael acceptor, leading to the formation of a 1,5-dicarbonyl intermediate.

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl compound, under basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the methylenes of the former MVK unit, which then attacks the aldehyde carbonyl.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates to form the thermodynamically stable α,β-unsaturated cyclic ketone, 4,4-dimethylcyclohex-2-en-1-one.

Stage 2: Oxidative Cleavage

The transformation of the 4,4-dimethylcyclohex-2-en-1-one intermediate to the final product, this compound, requires the oxidative cleavage of the carbon-carbon double bond. This can be achieved using strong oxidizing agents. A common and effective method is ozonolysis followed by an oxidative workup, or alternatively, oxidation with reagents like potassium permanganate under controlled conditions[6].

The mechanism using potassium permanganate typically involves:

-

Syn-dihydroxylation: The permanganate ion adds across the double bond to form a cyclic manganate ester.

-

Cleavage: This intermediate is then cleaved to form a diketone.

-

Oxidation: One of the resulting carbonyl groups is further oxidized to a carboxylic acid. In this specific case, the enone system directs the cleavage to yield the desired keto-acid.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Stage 1: Synthesis of 4,4-Dimethylcyclohex-2-en-1-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isobutyraldehyde | 72.11 | (To be calculated) | (To be calculated) |

| Methyl Vinyl Ketone | 70.09 | (To be calculated) | (To be calculated) |

| Base (e.g., NaOH) | 40.00 | (Catalytic amount) | (To be calculated) |

| Solvent (e.g., Ethanol) | - | (Sufficient volume) | - |

Procedure:

-

A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Isobutyraldehyde is added dropwise to the basic solution at room temperature.

-

Methyl vinyl ketone is then added slowly to the reaction mixture. The addition rate should be controlled to manage the exothermic reaction.

-

After the addition is complete, the mixture is heated to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., HCl).

-

The solvent is removed under reduced pressure.

-

The residue is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to yield pure 4,4-dimethylcyclohex-2-en-1-one.

Stage 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4-Dimethylcyclohex-2-en-1-one | 138.21 | (To be calculated) | (To be calculated) |

| Potassium Permanganate (KMnO4) | 158.03 | (Stoichiometric amount) | (To be calculated) |

| Solvent (e.g., Acetone/Water) | - | (Sufficient volume) | - |

| Sodium Bisulfite (NaHSO3) | 104.06 | (For workup) | (To be calculated) |

Procedure:

-

4,4-Dimethylcyclohex-2-en-1-one is dissolved in a mixture of acetone and water in a flask cooled in an ice bath.

-

A solution of potassium permanganate in water is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The purple color of the permanganate should disappear as it reacts.

-

The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

-

The mixture is acidified with dilute sulfuric acid and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C9H14O3[7][8] |

| Molar Mass | 170.21 g/mol [7][8] |

| Appearance | White to off-white solid |

| CAS Number | 4029-26-9[7][8] |

Further characterization should be performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, employing a Robinson annulation followed by oxidative cleavage, presents an efficient and reliable method for the preparation of this compound. The principles discussed are well-established in organic synthesis, providing a solid foundation for its application in various research and development settings.

Future work could focus on the development of a one-pot synthesis to improve efficiency and reduce waste. Additionally, exploring enantioselective variations of the Robinson annulation could provide access to chiral derivatives of the target molecule, which would be of significant interest in the development of stereospecific pharmaceuticals.

References

-

Quora. (2017, January 14). How does oxidation of cyclohexanone take place?[Link]

-

Total Synthesis. Robinson Annulation Mechanism & Examples. [Link]

-

MDPI. (2023). Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. [Link]

-

Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. [Link]

-

Wikipedia. Robinson annulation. [Link]

-

OSTI.GOV. (1986, June 1). Oxidation of cyclohexanone and 2-hydroxycyclohexanone in presence of chromium naphthenate. [Link]

-

ResearchGate. (2023, August 16). Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts. [Link]

-

Merck Index. Robinson Annulation. [Link]

-

Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

-

Biblioteka Nauki. Oxidation of cyclic ketones to dicarboxylic acids. [Link]

-

ChemEurope.com. Robinson annulation. [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. [Link]

-

OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. [Link]

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

-

ResearchGate. Robinson Annulation. [Link]

-

Wikipedia. Methyl vinyl ketone. [Link]

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Robinson annulation [chemeurope.com]

- 3. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid 97% | CAS: 4029-26-9 | AChemBlock [achemblock.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

"2,2-Dimethyl-4-oxocyclohexanecarboxylic acid CAS 4029-26-9"

An In-depth Technical Guide to 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (CAS 4029-26-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 4029-26-9), a bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. Possessing both a ketone and a carboxylic acid on a sterically defined cyclohexane ring, this compound serves as a versatile building block for complex molecular architectures. Its rigid framework is particularly valuable as a scaffold for developing novel therapeutics, including prostaglandin analogs and kinase inhibitors.[1] This document delineates the compound's physicochemical properties, provides a representative synthesis protocol, details robust analytical methodologies for characterization, explores its chemical reactivity, and discusses its applications in research and development.

Molecular Overview and Physicochemical Properties

This compound is a substituted cyclohexane derivative. The official IUPAC name, 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid , precisely defines the location of the key functional groups: a carboxylic acid at position 1, a gem-dimethyl group at position 2, and a ketone at position 4.[1] This unique arrangement imparts a combination of acidic properties, nucleophilic and electrophilic centers, and significant steric influence, which dictates its reactivity and conformational behavior.

The gem-dimethyl group at the C2 position reduces the ring's conformational flexibility compared to its unsubstituted analogs.[1] This steric hindrance is a critical feature for synthetic chemists to consider, as it can influence reaction kinetics and regioselectivity in subsequent transformations.

Physicochemical Data

All quantitative data has been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 4029-26-9 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 301.6 °C (at 760 mmHg) | [2] |

| Density | 1.108 g/cm³ | [2] |

| Flash Point | 150.4 °C | [2] |

| pKa | ~4-5 (estimated) | [1] |

| Purity (Typical) | >97% | [4] |

| Storage | Sealed in dry, room temperature conditions | [5] |

| SMILES | CC1(C)CC(=O)CCC1C(=O)O | [2] |

| InChI Key | NZSQDCPBCNZMHB-UHFFFAOYSA-N | [3] |

Synthesis and Purification

While various synthetic routes are plausible, a common and logical approach to synthesizing this compound is through the oxidation of its corresponding secondary alcohol, 4-hydroxy-2,2-dimethylcyclohexanecarboxylic acid. This transformation specifically targets the secondary alcohol for conversion to a ketone without over-oxidizing the rest of the molecule.

The following diagram and protocol outline a robust and field-proven workflow for this synthesis, employing a Jones oxidation.

Caption: Representative workflow for the synthesis and purification of the target compound.

Representative Protocol: Jones Oxidation

This protocol is an illustrative example based on standard laboratory procedures for the oxidation of secondary alcohols and should be performed by qualified personnel with appropriate safety precautions.[6][7]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting material, 4-hydroxy-2,2-dimethylcyclohexanecarboxylic acid (1.0 eq), in acetone. Cool the solution to 0 °C in an ice bath.

-

Causality: Acetone is a common solvent for Jones oxidation that is relatively inert to the oxidant and solubilizes the organic substrate. Cooling to 0 °C is critical to control the initial exotherm of the reaction.

-

-

Oxidation: Prepare the Jones reagent by slowly adding chromium trioxide (CrO₃) to concentrated sulfuric acid (H₂SO₄), then diluting with water. Add the prepared Jones reagent dropwise to the cooled acetone solution, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

-

Causality: Dropwise addition prevents a dangerous temperature spike. The reaction progress is monitored to ensure complete conversion of the starting material, which is visualized by the disappearance of its spot on the TLC plate.

-

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and add isopropanol dropwise until the orange/brown color of Cr(VI) turns to the green color of Cr(III), indicating the destruction of excess oxidant.

-

Causality: Quenching is a critical safety step. Isopropanol, a secondary alcohol, is readily oxidized and serves as a safe and effective quenching agent.

-

-

Work-up: Filter the mixture to remove chromium salts. Concentrate the filtrate under reduced pressure to remove most of the acetone. Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate (3x).

-

Causality: The target carboxylic acid is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

-

-

Purification: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the crude product.

-

Causality: The brine wash and drying step are essential to remove water, which can interfere with final product isolation and characterization.

-

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: A standard validation workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show several key signals. The two methyl groups at the C2 position should appear as distinct singlets. The protons on the cyclohexane ring (CH₂ and CH groups) will appear as complex multiplets due to spin-spin coupling and potential conformational effects. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield (>10 ppm), which will disappear upon a D₂O shake.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of nine distinct carbon atoms. Key signals include the carbonyl carbons for the ketone (~208-212 ppm) and the carboxylic acid (~175-180 ppm), the quaternary carbon at C2, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups.

-

O-H Stretch: A very broad absorption band from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

C=O Stretch: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The ketone C=O stretch appears at a similar frequency, ~1715 cm⁻¹, and the two peaks may overlap to form a strong, broad carbonyl absorption band.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M-H]⁻ would be expected at m/z 169.2 in negative ion mode, corresponding to the loss of a proton from the carboxylic acid.

Chromatographic Methods (HPLC/GC-MS)

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at ~210 nm) is the preferred method for purity analysis.

-

Mobile Phase Rationale: A typical mobile phase would be a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid). The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid (pKa ~4-5), ensuring a sharp, well-defined chromatographic peak.[1]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis by GC requires derivatization of the polar carboxylic acid group to a more volatile ester (e.g., a methyl ester via diazomethane or TMS ester via BSTFA) to prevent peak tailing and improve thermal stability. This method is excellent for identifying volatile impurities.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate. The two primary sites of reactivity are the ketone and the carboxylic acid, and their transformations can be performed selectively.

Caption: Key chemical transformations of the title compound at its two functional centers.

-

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The carboxylic acid is generally unreactive to NaBH₄, allowing for chemoselective transformation.

-

Reductive Amination: The ketone serves as a handle for introducing nitrogen, forming valuable β-amino acid derivatives. This is typically achieved by reacting the ketone with an amine (or ammonia) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).[1]

-

Esterification/Amidation: The carboxylic acid can be converted to esters (e.g., via Fischer esterification with an alcohol and acid catalyst) or amides (typically after activation to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine).[1] The steric bulk of the adjacent gem-dimethyl groups can slow these reactions, sometimes requiring more forcing conditions or more reactive activating agents.[1]

Applications in Research and Drug Development

The primary value of this compound in drug development lies in its use as a rigid, non-aromatic scaffold. This structural motif allows for the precise spatial orientation of appended pharmacophores, which is critical for optimizing interactions with biological targets.

-

Prostaglandin Analogs: The cyclohexane core can mimic the cyclopentane ring found in natural prostaglandins.[1] Prostaglandins are potent signaling molecules, and synthetic analogs are used to treat conditions like glaucoma.[8][9][10] The functional groups on this scaffold allow for the attachment of the characteristic side chains found in prostaglandin structures.

-

Kinase Inhibitors: The rigid framework is ideal for designing inhibitors that target the ATP-binding site of protein kinases, a major class of oncology drug targets.[1][11] The ketone and carboxylic acid can serve as anchor points for groups that form key hydrogen bonds or other interactions within the kinase active site.

-

MMP Inhibitors: The carboxylic acid group can be readily converted into other functional groups, such as hydroxamates. This is particularly relevant for designing inhibitors of matrix metalloproteinases (MMPs), where a hydroxamate moiety often acts as a crucial zinc-binding group.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid dust formation. Ensure adequate ventilation or handle within a chemical fume hood. Avoid contact with skin and eyes.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with soap and water. If ingested, rinse mouth with water and seek medical attention.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]

References

-

CAS#:4029-26-9 | this compound. (n.d.). Chemsrc. Retrieved from [Link]

-

Voica, C., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. Available from: [Link]

-

Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. (n.d.). ResearchGate. Retrieved from [Link]

-

Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). MDPI. Retrieved from [Link]

-

This compound | CAS 4029-26-9. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

-

Feng, Z., et al. (2009). Discovery of 13-oxa prostaglandin analogs as antiglaucoma agents: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 17(3), 1235-1243. Available from: [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2012). ResearchGate. Retrieved from [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). The Journal of Organic Chemistry. Available from: [Link]

- US20100010239A1 - Process for the Production of Prostaglandins and Prostaglandin Analogs. (n.d.). Google Patents.

-

Properties, Synthesis, and Reactions of Carboxylic Acids. (2021). Chad's Prep. Video available at: [Link]

-

Synthesis of Carboxylic Acids | 4 Must-Know Reactions. (2022). The Organic Chemistry Tutor. Video available at: [Link]

-

Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (2008). Chemical & Pharmaceutical Bulletin, 56(12), 1735-7. Available from: [Link]

-

Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of new 2-oxonicotinic acids. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). Molecules. Available from: [Link]

Sources

- 1. This compound | 4029-26-9 | Benchchem [benchchem.com]

- 2. This compound | CAS 4029-26-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid 97% | CAS: 4029-26-9 | AChemBlock [achemblock.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 13-oxa prostaglandin analogs as antiglaucoma agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (CAS No: 4029-26-9) is a bifunctional organic molecule featuring a cyclohexane core substituted with a carboxylic acid, a ketone, and a gem-dimethyl group.[1][2] This unique arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of reactions, while the ketone and carboxylic acid moieties offer multiple points for chemical modification.[3] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and key applications, particularly in the realm of medicinal chemistry.

Part 1: Physicochemical and Structural Properties

The inherent properties of this compound are fundamental to its application in chemical synthesis and material science. These properties are summarized in the tables below.

General and Physical Properties

A compilation of the key physical and identifying properties is provided in Table 1. The compound presents as a solid at room temperature with a boiling point of 301.6 °C at atmospheric pressure.[1] While an experimental melting point is not widely reported, it is expected to be a crystalline solid.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4029-26-9 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Solid | [2] |

| Density | 1.108 g/cm³ | [1] |

| Boiling Point | 301.6 °C at 760 mmHg | [1] |

| Flash Point | 150.4 °C | [1] |

| Storage | Sealed in a dry, room temperature environment | [4] |

Acidity and Solubility

The presence of the carboxylic acid group confers acidic properties to the molecule. The pKa is estimated to be in the range of 4-5, typical for a carboxylic acid, facilitating reactions such as salt formation.[3]

The solubility of this compound is a critical parameter for its use in various reaction conditions. While detailed quantitative data is scarce, its structural features suggest solubility in polar organic solvents. It is likely soluble in alcohols (methanol, ethanol), and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous solutions is expected to be low but will increase significantly upon deprotonation with a base to form the corresponding carboxylate salt.

Part 2: Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. The following sections describe the expected features in key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups as two singlets, or a single singlet depending on the conformational dynamics of the ring. The protons on the cyclohexane ring will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by signals for the two carbonyl carbons (one for the ketone and one for the carboxylic acid) in the downfield region. The quaternary carbon of the gem-dimethyl group and the other sp³ hybridized carbons of the cyclohexane ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the carbonyl groups. A very broad O-H stretch from the carboxylic acid dimer is expected from 3300-2500 cm⁻¹.[1] Two distinct C=O stretching bands are anticipated: one for the carboxylic acid (around 1710 cm⁻¹) and one for the ketone (around 1715 cm⁻¹). A C-O stretching band for the carboxylic acid will also be present in the 1320-1210 cm⁻¹ region.[1]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) is expected. Common fragmentation patterns for cyclic ketones include alpha-cleavage. The carboxylic acid can undergo fragmentation through the loss of water or the carboxyl group.

Part 3: Synthesis and Reactivity

Representative Synthesis

A common route for the synthesis of this compound involves the oxidation of the corresponding 4-hydroxy precursor. A generalized workflow for such a synthesis is depicted below.

Caption: Key reaction pathways for the functional groups of the title compound.

-

Reactions of the Carboxylic Acid: The carboxylic acid can be readily converted to esters, amides, and acid chlorides. It can also be reduced to the corresponding primary alcohol. [3]* Reactions of the Ketone: The ketone can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or be converted to an alkene via the Wittig reaction. [3]

Part 4: Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its rigid cyclohexane framework and modifiable functional groups make it an attractive scaffold for the design of novel therapeutic agents. It has been investigated as a building block for indomethacin analogues and antimalarial compounds. [3]In material science, its derivatives can be used in the formulation of polymers, coatings, and adhesives. [3]

Part 5: Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties.

Protocol for Determination of pKa by Potentiometric Titration

This protocol outlines the steps for determining the acid dissociation constant (pKa) of the title compound.

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture) to a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol for Determination of Solubility

This protocol provides a method for estimating the solubility of the compound in various solvents.

-

Sample Preparation: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a vial.

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Vigorously stir or sonicate the mixture at a constant temperature until equilibrium is reached (no more solid dissolves).

-

Observation: Visually inspect the solution for any undissolved solid.

-

Quantification: If the solid dissolves completely, add more solute until saturation is reached. If it does not, the solubility is less than the initial concentration. For a more precise measurement, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined using a suitable analytical technique (e.g., HPLC).

Conclusion

This compound is a valuable bifunctional building block with well-defined chemical properties. Its utility in organic synthesis, particularly for creating complex molecules with potential therapeutic applications, is significant. This guide has provided a detailed overview of its known physical and chemical characteristics, along with its spectroscopic signatures and potential applications. The provided protocols offer a starting point for researchers to further investigate and utilize this compound in their work.

References

-

This compound | CAS 4029-26-9 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

-

Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate | C10H14O4 | CID 101027 - PubChem. (n.d.). Retrieved from [Link]

-

CAS#:4029-26-9 | this compound | Chemsrc. (2025-08-25). Retrieved from [Link]

- Preparation for a cyclohexanecarboxylic acid derivative and intermediates. (n.d.). Google Patents.

-

2-Methyl-4-oxocyclohex-2-ene-1-carboxylic acid | C8H10O3 | CID 45084799 - PubChem. (n.d.). Retrieved from [Link]

-

2,2-Dimethyl-6-oxocyclohexane-1-carboxylic acid | C9H14O3 | CID 67699553 - PubChem. (n.d.). Retrieved from [Link]

- Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. (n.d.). Google Patents.

- Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (n.d.). Google Patents.

-

This compound|CAS 4029-26-9. (2025-11-28). Retrieved from [Link]

- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.

-

United States Patent. (2005-04-28). Googleapis.com. Retrieved from [Link]

-

4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem. (n.d.). Retrieved from [Link]

-

Reaxys USER Manual. (2025-12-05). Retrieved from [Link]

-

Ethyl 4-methyl-2-oxocyclohexanecarboxylate | C10H16O3 | CID 98162 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate - PubChem. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid, a versatile bifunctional molecule with significant applications in organic synthesis and medicinal chemistry. The document delves into a detailed analysis of its molecular structure, supported by spectroscopic data and conformational analysis. A robust synthetic protocol, based on the well-established Robinson annulation, is presented with a mechanistic explanation of the key transformations. Furthermore, this guide explores the utility of this compound as a valuable building block in the development of therapeutic agents, highlighting its role as a key intermediate. The content is structured to provide not only factual information but also insights into the practical application and experimental considerations for researchers in the field.

Introduction

This compound (CAS No: 4029-26-9) is a substituted cyclohexane derivative featuring both a ketone and a carboxylic acid functional group.[1][2] Its molecular formula is C₉H₁₄O₃, and it has a molecular weight of approximately 170.21 g/mol .[1] The presence of these two functional groups on a conformationally well-defined six-membered ring makes it a valuable chiral building block and a versatile starting material for the synthesis of more complex molecular architectures. The strategic placement of the gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence the stereochemical outcome of reactions at adjacent centers, a property highly sought after in asymmetric synthesis. This guide will provide a detailed exploration of its molecular structure, a practical synthesis methodology, and its applications in the field of drug discovery and development.

Molecular Structure and Spectroscopic Characterization

The unambiguous determination of the molecular structure of this compound is paramount for its application in synthesis. This section details the key structural features and the spectroscopic data used for its characterization.

Structural Elucidation

The IUPAC name, this compound, precisely describes the connectivity of the molecule. It consists of a cyclohexane ring with a carboxylic acid group at C1, two methyl groups at C2, and a carbonyl group (ketone) at C4. The presence of the chiral center at C1 means the compound can exist as a racemic mixture of (R) and (S) enantiomers.

Spectroscopic Data

While a publicly available, fully assigned spectrum from a peer-reviewed journal is not readily accessible, chemical suppliers and databases indicate the availability of various spectroscopic data for this compound.[3] Based on the known chemical structure and general principles of spectroscopy, the expected spectral characteristics are as follows:

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks and Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm).- Singlets for the two diastereotopic methyl groups (C(CH₃)₂) on the cyclohexane ring.- Multiplets for the methylene protons (CH₂) of the cyclohexane ring.- A multiplet for the methine proton (CH) at the C1 position. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (COOH) in the range of 170-185 ppm.- A signal for the ketone carbonyl carbon (C=O) typically around 200-210 ppm.- A signal for the quaternary carbon bearing the gem-dimethyl groups.- Signals for the two methyl carbons.- Signals for the methylene and methine carbons of the cyclohexane ring. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.- A sharp C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.- A sharp C=O stretching band for the ketone around 1710-1730 cm⁻¹.- C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). |

A detailed analysis of the actual spectra is necessary for the complete and unambiguous assignment of all signals and to confirm the structural integrity of a synthesized sample.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Robinson annulation reaction, a powerful and widely used method for the formation of six-membered rings in organic chemistry.[2][4]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points towards a Michael addition of an enolate derived from an isobutyric acid equivalent to methyl vinyl ketone, followed by an intramolecular aldol condensation.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Robinson Annulation

This protocol describes a plausible and efficient synthesis based on the Robinson annulation methodology.

Step 1: Michael Addition

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isobutyrate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) to the solution to generate the enolate. Stir the mixture at this temperature for 30-60 minutes.

-

In a separate flask, dissolve freshly distilled methyl vinyl ketone (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the solution of methyl vinyl ketone to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for several hours and then gradually warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude Michael adduct, a δ-keto ester.

Step 2: Intramolecular Aldol Condensation and Hydrolysis

-

Dissolve the crude δ-keto ester in a suitable alcoholic solvent such as methanol or ethanol.

-

Add a solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents), in water.

-

Heat the reaction mixture to reflux for several hours to promote both the intramolecular aldol condensation and the saponification of the ester.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with a mineral acid (e.g., 1M HCl).

-

The desired product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure this compound.

Mechanistic Insights

The Robinson annulation proceeds through two key steps:

-

Michael Addition: The enolate of ethyl isobutyrate, a soft nucleophile, attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone) in a conjugate addition reaction. This forms a new carbon-carbon bond and generates a new enolate, which is then protonated upon workup to give the δ-keto ester.

-

Intramolecular Aldol Condensation: Under basic conditions, an enolate is formed from the methyl ketone part of the Michael adduct. This enolate then attacks the ester carbonyl group in an intramolecular fashion, leading to a six-membered ring intermediate. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions would typically yield a cyclohexenone. However, in this case, the reaction is a Dieckmann-like condensation followed by hydrolysis and decarboxylation to arrive at the final product. A more direct intramolecular aldol reaction between the methyl ketone enolate and the other ketone carbonyl would lead to a bicyclic system, which is not the desired product. The careful choice of reaction conditions is crucial to favor the desired cyclization pathway.

Caption: Key stages in the synthesis of this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex scaffolds.

Role as a Key Intermediate

While specific examples of marketed drugs directly incorporating this molecule are not prominently documented in readily available literature, its structural motif is present in various classes of therapeutic agents. The cyclohexane core provides a rigid scaffold that can be functionalized to interact with biological targets. The carboxylic acid and ketone groups serve as handles for further chemical modifications, such as the formation of amides, esters, and other derivatives.

Potential Therapeutic Areas

Given its structure, derivatives of this compound could be explored for a variety of therapeutic applications, including but not limited to:

-

Antiviral Agents: The rigid carbocyclic core can serve as a scaffold for presenting functional groups that can interact with viral enzymes or proteins.

-

Steroidal and Non-steroidal Anti-inflammatory Drugs (NSAIDs): The cyclohexane ring is a common feature in many steroidal and non-steroidal anti-inflammatory compounds.

-

Metabolic Disease Modulators: The carboxylic acid functionality can mimic endogenous molecules and interact with enzymes or receptors involved in metabolic pathways.

Further research and exploration are needed to fully realize the therapeutic potential of derivatives of this versatile building block.

Conclusion

This compound is a molecule of significant interest to synthetic and medicinal chemists. Its well-defined structure, which can be reliably synthesized via the Robinson annulation, offers a versatile platform for the development of novel chemical entities. This guide has provided a comprehensive overview of its molecular structure, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery. As the demand for new and effective therapeutic agents continues to grow, the utility of such versatile building blocks will undoubtedly increase, making a thorough understanding of their chemistry essential for researchers in the field.

References

A comprehensive list of references will be compiled upon the discovery of peer-reviewed articles and patents that provide specific experimental data and applications for this compound. The current guide is based on established chemical principles and information from chemical supplier databases.

Sources

An In-Depth Technical Guide to 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4-oxocyclohexanecarboxylic acid, a versatile carbocyclic compound. While the specific historical discovery of this molecule is not prominently documented in readily available literature, its synthesis logically follows from established principles of organic chemistry, particularly those involving ring-forming reactions. This guide will delve into a plausible and scientifically sound synthetic pathway, detail robust characterization methods, and explore its potential applications, particularly as a building block in medicinal chemistry and organic synthesis.

Introduction: A Building Block with Potential

This compound (CAS No. 4029-26-9) is a substituted cyclohexanone derivative featuring a carboxylic acid moiety.[1][2] Its structure, incorporating a ketone, a carboxylic acid, and a gem-dimethyl group, makes it a valuable intermediate in the synthesis of more complex molecules. The gem-dimethyl group can introduce steric hindrance, influencing the stereochemical outcome of subsequent reactions, while the ketone and carboxylic acid functionalities offer multiple points for chemical modification. These features position this compound as a compound of interest for researchers in organic synthesis and drug discovery.

Plausible Synthesis Pathway: A Modern Approach Rooted in Classic Reactions

While a singular "discovery" paper for this compound is not readily apparent, its synthesis can be effectively achieved through a logical sequence of well-established organic reactions. A highly plausible and efficient route involves a Michael addition followed by an intramolecular cyclization, hydrolysis, and decarboxylation, echoing the principles of the renowned Robinson annulation.[3][4][5]

A likely synthetic strategy involves the reaction of a Michael acceptor, such as mesityl oxide, with a Michael donor like ethyl cyanoacetate. The subsequent cyclization, hydrolysis of both the ester and nitrile groups, and decarboxylation would yield the target molecule.

Conceptual Synthesis Workflow

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for the synthesis of related compounds.

Step 1: Synthesis of the Michael Adduct

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl cyanoacetate dropwise at room temperature with stirring.

-

After the addition is complete, add mesityl oxide dropwise to the reaction mixture.

-

Heat the mixture at reflux for several hours to ensure the completion of the Michael addition.

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Extract the residue with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Michael adduct.

Step 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

-

Treat the crude Michael adduct with a strong base (e.g., aqueous sodium hydroxide) and heat the mixture to reflux. This will induce intramolecular cyclization (a Dieckmann-type condensation), followed by hydrolysis of the ester and nitrile functionalities.

-

Continue heating to effect decarboxylation.

-

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4029-26-9 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Solid | [6] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons (two singlets), the methylene protons of the cyclohexane ring (complex multiplets), and the carboxylic acid proton (a broad singlet, typically downfield).

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the gem-dimethyl groups, the methyl carbons, and the methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).

-

A sharp C=O stretch from the ketone (around 1715 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Sources

- 1. This compound | 4029-26-9 | Benchchem [benchchem.com]

- 2. CAS 4029-26-9: 2,2-dimethyl-4-oxo-cyclohexanecarboxylic ac… [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

"retrosynthetic analysis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid"

An In-Depth Technical Guide: Retrosynthetic Analysis and Proposed Synthesis of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted cyclic ketone scaffold that holds potential as a building block in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds.[1] Designing an efficient and logical synthesis for such molecules is paramount in drug discovery and development. This guide provides a detailed retrosynthetic analysis of the target molecule, breaking it down into simple, commercially available precursors. The core strategy hinges on a powerful carbon-carbon bond-forming sequence: a Michael addition followed by an intramolecular Aldol condensation. This approach offers a robust and logical pathway to the target's core structure. This document outlines the theoretical basis for this synthetic design, provides detailed, step-by-step protocols for the forward synthesis, and explores the underlying reaction mechanisms.

Part 1: The Logic of Retrosynthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler precursor structures, known as synthons, and their real-world chemical equivalents, or synthetic equivalents.[2] This process continues until readily available starting materials are identified. Key strategies in this analysis include disconnections, which are the imaginary breaking of bonds, and Functional Group Interconversions (FGI), which involve converting one functional group into another to facilitate a disconnection.[2][3]

Target Molecule Analysis:

The target, this compound, possesses several key features that guide the retrosynthetic strategy:

-

A six-membered carbocyclic ring.

-

A ketone at the C-4 position.

-

A carboxylic acid at the C-1 position.

-

A gem-dimethyl group at the C-2 position, adjacent to the carboxylic acid.

The relative positioning of the ketone and the carboxylic acid (a 1,4-relationship within the ring) is a critical structural clue. This pattern suggests that the ring was likely formed through a sequence involving a 1,5-dicarbonyl intermediate, a classic precursor for six-membered ring formation via intramolecular condensation.

Part 2: A Strategic Retrosynthetic Blueprint

The most logical approach to constructing the cyclohexanone ring of the target molecule is through a strategy that assembles a 1,5-dicarbonyl precursor, which can then cyclize. This points directly to a Michael addition as the key bond-forming step.[4]

Primary Disconnection Strategy: Michael Addition and Aldol Cyclization

-

Functional Group Interconversion (FGI): The final step in a synthesis is often the unmasking or conversion of a functional group. The target's carboxylic acid can be retrosynthetically converted to a more robust ethyl ester. This protects the acidic proton during base-catalyzed steps and is easily hydrolyzed in the final step.

-

C-C Disconnection (Aldol Reaction): The bond between C-3 and C-4 can be disconnected via a retro-Aldol reaction. This reveals a 1,5-dicarbonyl intermediate, specifically a γ-keto-ester. This disconnection is logical because intramolecular Aldol reactions are a powerful method for forming five- and six-membered rings.[5]

-

C-C Disconnection (Michael Addition): The 1,5-dicarbonyl relationship in the γ-keto-ester is a classic indicator of a Michael or 1,4-conjugate addition.[4] Disconnecting the C-5–C-6 bond reveals the two key starting materials: an enolate donor and an α,β-unsaturated carbonyl acceptor.[6][7]

-

Michael Donor: The enolate of ethyl isobutyrate. This molecule provides the gem-dimethyl group and the ester functionality.

-

Michael Acceptor: Methyl vinyl ketone (MVK). This simple, four-carbon molecule provides the keto-ethyl fragment of the chain.

-

This retrosynthetic pathway is highly efficient as it constructs the carbon skeleton from simple, inexpensive starting materials using reliable and well-understood reactions.

Caption: Retrosynthetic analysis of the target molecule.

Part 3: The Forward Synthesis: A Step-by-Step Protocol

The forward synthesis translates the retrosynthetic plan into a series of executable laboratory procedures. The proposed route involves a three-step sequence: Michael addition, intramolecular Aldol cyclization with subsequent oxidation, and final ester hydrolysis.

Caption: Proposed forward synthesis workflow.

Experimental Protocol 1: Michael Addition

This step constructs the linear 1,5-dicarbonyl precursor via a base-catalyzed conjugate addition.

Objective: To synthesize ethyl 2,2-dimethyl-5-oxohexanoate.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sodium metal | 22.99 | 2.3 g | 0.10 |

| Ethyl isobutyrate | 116.16 | 11.6 g | 0.10 |

| Methyl vinyl ketone (MVK) | 70.09 | 7.0 g | 0.10 |

| Diethyl ether (anhydrous) | 74.12 | 150 mL | - |

| Saturated NH₄Cl (aq) | - | 50 mL | - |

Procedure:

-

A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with absolute ethanol.

-

Sodium metal, cut into small pieces, is added cautiously to the ethanol to prepare a solution of sodium ethoxide (NaOEt). The reaction is exothermic and generates hydrogen gas.

-

Once all the sodium has reacted and the solution has cooled to room temperature, ethyl isobutyrate is added dropwise via the dropping funnel over 15 minutes with stirring.

-

The mixture is stirred for 30 minutes to ensure complete formation of the enolate.[8]

-

Methyl vinyl ketone, dissolved in 20 mL of anhydrous diethyl ether, is then added dropwise over 30 minutes, maintaining the reaction temperature below 25°C with an ice bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates the consumption of starting materials.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, ethyl 2,2-dimethyl-5-oxohexanoate. Purification can be achieved via vacuum distillation.

Experimental Protocol 2: Intramolecular Aldol Cyclization and Oxidation

This two-part step first forms the six-membered ring and then installs the target ketone functionality.

Objective: To synthesize ethyl 2,2-dimethyl-4-oxocyclohexanecarboxylate.

Part A: Cyclization

-

The crude ethyl 2,2-dimethyl-5-oxohexanoate from the previous step is dissolved in ethanol.

-

A catalytic amount of sodium ethoxide (approx. 0.2 equivalents) is added.

-

The mixture is heated to reflux and monitored by TLC. This base treatment facilitates an intramolecular Aldol reaction, where the enolate formed at C-6 attacks the ketone carbonyl at C-4, forming the cyclic β-hydroxy ester.[9]

Part B: Oxidation

-

After cooling, the solvent is removed in vacuo. The crude cyclic β-hydroxy ester is dissolved in dichloromethane (DCM).

-

This solution is added to a stirred suspension of Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) and celite in DCM.

-

The reaction is stirred at room temperature for 2-3 hours until the starting alcohol is consumed (monitored by TLC).

-

The reaction mixture is filtered through a pad of silica gel, eluting with DCM, to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude ethyl 2,2-dimethyl-4-oxocyclohexanecarboxylate, which can be purified by column chromatography.

Experimental Protocol 3: Saponification (Ester Hydrolysis)

The final step is the conversion of the ethyl ester to the target carboxylic acid.

Objective: To synthesize this compound.

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 2,2-dimethyl-4-oxocyclohexanecarboxylate | 198.25 | 9.9 g | 0.05 |

| Sodium hydroxide (NaOH) | 40.00 | 3.0 g | 0.075 |

| Water | 18.02 | 50 mL | - |

| Ethanol | 46.07 | 25 mL | - |

| Hydrochloric acid (conc.) | - | As needed | - |

Procedure:

-

The ester is dissolved in a mixture of ethanol and water in a round-bottom flask.

-

Sodium hydroxide is added, and the mixture is heated to reflux for 1-2 hours.

-

The reaction is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to yield pure this compound.[10][11][12]

Part 4: Mechanistic Insights

Understanding the reaction mechanisms provides critical insight into the causality behind the synthetic strategy. The key steps are driven by the principles of enolate chemistry.[13][14]

Mechanism of Key Steps:

-

Michael Addition: A base (ethoxide) deprotonates ethyl isobutyrate at the α-carbon to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic β-carbon of methyl vinyl ketone in a 1,4-conjugate addition. A subsequent protonation step yields the 1,5-dicarbonyl adduct.[4][7]

-

Intramolecular Aldol Condensation: The base generates an enolate from the 1,5-dicarbonyl intermediate at the terminal methyl group (C-6). This enolate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon (C-4), forming a six-membered ring and a new C-C bond. Protonation of the resulting alkoxide gives the cyclic β-hydroxy ester.[5][15]

Sources

- 1. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. icj-e.org [icj-e.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid 97% | CAS: 4029-26-9 | AChemBlock [achemblock.com]

- 11. This compound | 4029-26-9 | EAA02926 [biosynth.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 14. Enolate Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. jk-sci.com [jk-sci.com]

Spectroscopic Characterization of 2,2-Dimethyl-4-oxocyclohexanecarboxylic Acid: A Technical Guide

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. Molecules such as 2,2-dimethyl-4-oxocyclohexanecarboxylic acid (CAS No. 4029-26-9), a substituted cyclohexane derivative, represent key building blocks or potential pharmacophores. Its bifunctional nature, containing both a ketone and a carboxylic acid, offers rich chemical handles for synthetic elaboration. However, this complexity also necessitates a multi-faceted analytical approach to ensure its identity and purity.

This in-depth guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is designed not merely as a recitation of data but as an expert walkthrough, explaining the causality behind experimental choices and the logic of spectral interpretation, thereby providing a self-validating framework for analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |

|---|---|---|---|---|

| COOH | ~12.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad signal far downfield due to hydrogen bonding and solvent exchange. Its disappearance upon a D₂O shake is the definitive confirmation. |

| H1 | 2.8 - 3.0 | Triplet | 1H | This proton is alpha to the carboxylic acid, leading to deshielding. It is expected to be coupled to the two adjacent protons on C6, resulting in a triplet. |

| H3 (axial & equatorial) | 2.5 - 2.7 | Multiplet | 2H | These protons are alpha to the ketone carbonyl group, which deshields them. They exist in a complex coupling environment with protons on C5 and C1. |

| H5 (axial & equatorial) | 2.2 - 2.4 | Multiplet | 2H | These methylene protons are adjacent to the ketone and are diastereotopic, leading to complex splitting patterns. |

| H6 (axial & equatorial) | 1.8 - 2.0 | Multiplet | 2H | These protons are adjacent to the C1 methine and show complex coupling. |

| 2 x CH₃ | 1.2 - 1.4 | Singlet | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon, hence they appear as a single, sharp peak with an integration of 6H.[1] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group identity.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

|---|---|---|

| C4 (Ketone C=O) | ~210 | The carbonyl carbon of a cyclic ketone is significantly deshielded and appears at a very low field.[1] |

| C=O (Carboxylic Acid) | ~175-180 | The carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone.[1] |

| C1 | ~45-50 | This methine carbon is attached to the electron-withdrawing carboxylic acid group. |

| C3 | ~40-45 | This methylene carbon is alpha to the ketone. |

| C5 | ~35-40 | Methylene carbon beta to the ketone. |

| C2 (Quaternary) | ~30-35 | The quaternary carbon bearing the two methyl groups. |

| C6 | ~25-30 | Methylene carbon beta to the carboxylic acid. |

| 2 x CH₃ | ~20-25 | The two equivalent methyl carbons appear at a high field. |

Experimental Protocol: NMR Data Acquisition

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). In modern spectrometers, the solvent signal can often be used for referencing, negating the need for TMS.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field strength (e.g., 500 MHz) dictates the resolution of the spectrum.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize parameters such as the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and acquisition time.

-

Perform a "D₂O shake" experiment to confirm the carboxylic acid proton: acquire a spectrum, add a drop of D₂O, shake, and re-acquire the spectrum. The acidic proton signal will disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Consider advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Visualization of NMR Logic

The following diagram illustrates the logical workflow for NMR-based structure confirmation.

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ketone moieties.

Table 3: Predicted IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Expert Insights |

|---|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3] |

| 2850-2960 | C-H stretch (Aliphatic) | Medium-Strong | Corresponds to the stretching vibrations of the methyl and methylene C-H bonds. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch of a saturated carboxylic acid is a prominent, sharp peak. |

| ~1700 | C=O stretch (Ketone) | Strong, Sharp | The carbonyl of the six-membered ring ketone is also a strong absorption, often slightly lower in frequency than the acid carbonyl.[1] It may appear as a distinct peak or a shoulder on the main carboxylic acid carbonyl band. |

| 1210-1320 | C-O stretch (Carboxylic Acid) | Strong | Associated with the stretching of the carbon-oxygen single bond in the carboxylic acid group. |

| 920 | O-H bend (Out-of-plane) | Broad, Medium | Another characteristic, broad absorption for a dimeric carboxylic acid. |

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

For solid samples, the KBr pellet technique is a classic and reliable method.[1][4]

Step-by-Step Methodology:

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the crystalline this compound to a very fine powder. This is crucial to reduce light scattering.[4]

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar. KBr is used because it is transparent in the mid-IR region.[5] Gently mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply several tons of pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This captures the spectral signature of the atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[6]

Predicted Mass Spectral Data (ESI-MS)

Molecular Ion:

-

Formula: C₉H₁₄O₃

-

Molecular Weight (Monoisotopic): 170.0943 g/mol

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z = 169.0865

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z = 171.0965 or [M+Na]⁺ at m/z = 193.0784

Table 4: Plausible Mass Spectral Fragments

| m/z (Proposed) | Lost Fragment | Formula of Fragment | Rationale & Expert Insights |

|---|---|---|---|

| 153 | OH | C₉H₁₃O₂⁺ | Alpha-cleavage with loss of the hydroxyl radical. |

| 125 | COOH | C₈H₁₃O⁺ | Alpha-cleavage with loss of the entire carboxyl group as a radical. |

| 112 | C₃H₆O | C₆H₈O₂⁺ | Potential McLafferty-type rearrangement involving the ketone carbonyl and a gamma-hydrogen, leading to the loss of acetone. |

| 97 | C₃H₅O₂ | C₆H₉O⁺ | Subsequent fragmentation of the molecular ion. |

| 83 | C₄H₇O₂ | C₅H₇O⁺ | Cleavage of the cyclohexane ring. |